molecular formula C16H21NO3 B1335072 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid CAS No. 436088-46-9

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid

Cat. No.: B1335072
CAS No.: 436088-46-9
M. Wt: 275.34 g/mol
InChI Key: UIHUXKARHPECCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid, a compound with the CAS number 436088-46-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexanecarbonyl group attached to an amino group and a phenyl propionic acid moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It is believed to interact with neurotransmitter receptors and enzymes involved in critical cellular signaling processes. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs) and other signaling molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anticancer Properties : Investigations into its anticancer potential are ongoing, with some data indicating it may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : The compound has shown promise in preclinical models for neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased cell death in treated cells .
  • Neuroprotective Studies :
    • In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. The protective effects were attributed to the inhibition of oxidative stress pathways .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent.

Data Table: Biological Activities Summary

Activity Type Evidence References
AntimicrobialBacterialInhibition of E. coli and S. aureus
AnticancerTumor Cell LinesInduction of apoptosis
NeuroprotectiveAnimal ModelsReduced neuronal loss

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUXKARHPECCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389486
Record name 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-46-9
Record name β-[(Cyclohexylcarbonyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.